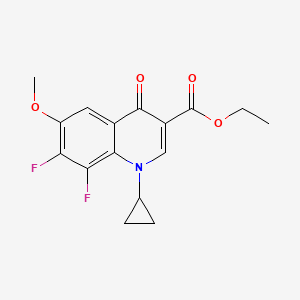
1-Cyclopropyl-7-8-difluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid Ethyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-Cyclopropyl-7-8-difluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid Ethyl Ester” is a chemical compound with the molecular formula C16 H15 F2 N O4 and a molecular weight of 323.29 . It falls under the categories of Quinolines, Quinolones & Gyrase inhibitors .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C16 H15 F2 N O4 . The SMILES string representation isO=C(C(C(OCC)=O)=C1)C2=CC(F)=C(F)C(OC)=C2N1C3CC3 . Physical And Chemical Properties Analysis
This compound is a solid . Its molecular weight is 323.29 . The empirical formula is C16H15F2NO4 .Aplicaciones Científicas De Investigación
Antioxidant Applications
A review highlights research on ethoxyquin, a quinoline derivative, and its analogues, including their antioxidant efficacy in fish meal preservation. This work underscores the importance of such compounds in protecting polyunsaturated fatty acids from oxidation, which is crucial for preventing spontaneous combustion in fish meal storage. The study also discusses the transformation of ethoxyquin into potent antioxidants during storage, demonstrating the chemical's enduring protective effects even as its concentration diminishes (A. J. de Koning, 2002).
Food Safety Concerns
Fatty acid esters of 3-monochloropropane-1,2-diol (3-MCPD esters) are discussed for their potential nephrotoxicity and testicular toxicity. Detected in various food categories, these esters have become a significant food safety concern. The review summarizes analytical methods, occurrence, toxicities, and mitigation strategies, providing a foundation for understanding the safety concerns associated with these and related esters (Boyan Gao et al., 2019).
Ethylene Precursor in Plants
The role of 1-aminocyclopropane-1-carboxylic acid (ACC) as more than just a precursor to ethylene in plants is explored, indicating the complex roles these types of compounds play in plant biology. This review highlights the multifaceted nature of ACC, including its transport, metabolism by bacteria, and signaling capabilities, illustrating the biological significance of cyclic carboxylic acid derivatives (B. V. D. Poel & D. Straeten, 2014).
Toxicity and Environmental Impact
The review on ethyl carbamate (urethane) discusses its occurrence in fermented foods and beverages and its classification as a probable human carcinogen. This study emphasizes the importance of understanding the toxicological impact of esters like ethyl carbamate, which can arise from natural processes in food preparation and storage, highlighting the need for monitoring and mitigating potential health risks (J. Weber & V. Sharypov, 2009).
Analytical Methodology and Occurrence
The analytical methods for detecting MCPD esters and glycidyl esters in food and biological samples are comprehensively reviewed, discussing both direct and indirect methods. This review underlines the importance of accurate detection techniques for understanding the occurrence and mitigating the effects of these contaminants in the food supply chain (C. Crews et al., 2013).
Safety and Hazards
While specific safety and hazard information for this compound is not available, it’s generally recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Propiedades
IUPAC Name |
ethyl 1-cyclopropyl-7,8-difluoro-6-methoxy-4-oxoquinoline-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO4/c1-3-23-16(21)10-7-19(8-4-5-8)14-9(15(10)20)6-11(22-2)12(17)13(14)18/h6-8H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUNQYUXHBKLYIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)OC)F)F)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-7-8-difluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid Ethyl Ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

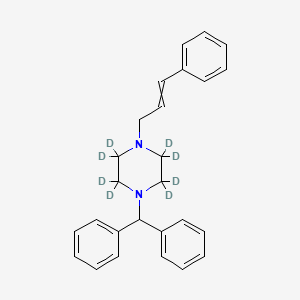
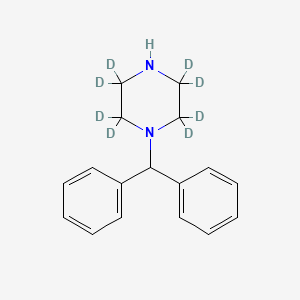

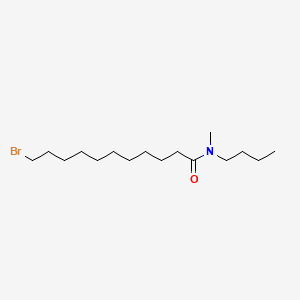
![4-Methoxy-1H-imidazo[4,5-c]pyridine](/img/structure/B589790.png)
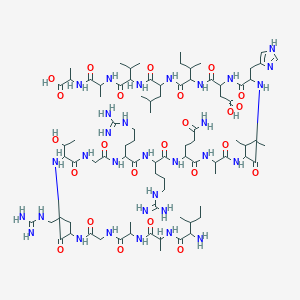
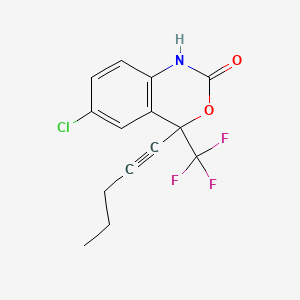
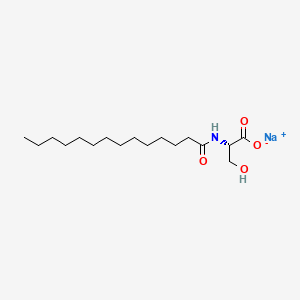
![Methyl 6-bromo-3-phenylimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B589796.png)

![(8S,13S,14S,17S)-13,17-Dimethyl-1,2,4,6,7,8,12,13,14,15,16,17-dodecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-17-ol](/img/structure/B589800.png)